3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate
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Overview
Description
3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agriculture, and material science.
Preparation Methods
The synthesis of 3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate typically involves the reaction of benzimidazole with 2-methylpropyl bromide under basic conditions to form the intermediate 3-(2-methylpropyl)-1H-benzimidazole. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the final product . Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Scientific Research Applications
3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate can be compared with other benzimidazole derivatives, such as:
2-methylbenzimidazole: Lacks the sulfonate group, resulting in different chemical properties and biological activities.
5,6-dimethylbenzimidazole: Contains additional methyl groups, which can affect its reactivity and interaction with biological targets.
Benzimidazole-2-sulfonic acid: Similar sulfonate group but lacks the 2-methylpropyl substituent, leading to different solubility and stability characteristics
This compound’s unique combination of the 2-methylpropyl and sulfonate groups contributes to its distinct chemical and biological properties, making it a valuable subject for further research and application development.
Properties
IUPAC Name |
3-(2-methylpropyl)-1H-benzimidazol-3-ium-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXCIDOKZMLZAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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